2-(4-bromophenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide
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Overview
Description
2-(4-bromophenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with a thiazole ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Attachment of the Naphthalene Moiety: The naphthalene group can be attached through a Suzuki coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of palladium catalysts.
Final Coupling: The final step involves the coupling of the synthesized intermediates to form the target compound, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-(4-bromophenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also inhibit specific enzymes involved in cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-bromophenyl)-4-(naphthalen-2-yl)-6-phenylpyridine
- **2-(4-bromophenyl)-3-(1-naphthyl)acrylonitrile
- **4-(2-naphthyl)phenylboronic acid
Uniqueness
Compared to similar compounds, 2-(4-bromophenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide stands out due to its unique combination of a quinoline core, thiazole ring, and naphthalene moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C29H18BrN3OS |
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Molecular Weight |
536.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C29H18BrN3OS/c30-22-13-11-19(12-14-22)26-16-24(23-7-3-4-8-25(23)31-26)28(34)33-29-32-27(17-35-29)21-10-9-18-5-1-2-6-20(18)15-21/h1-17H,(H,32,33,34) |
InChI Key |
CEUKZSAHGBJBES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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